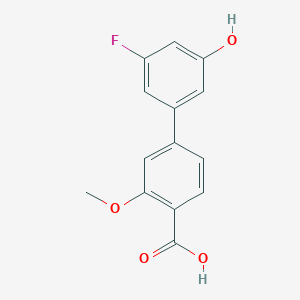

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4/c1-19-13-6-8(2-3-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBPDTKPEWKXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689394 | |

| Record name | 3'-Fluoro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-38-3 | |

| Record name | 3'-Fluoro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 3,4,5-Trifluoronitrobenzene is a common starting material for fluorinated intermediates, as it contains multiple fluorines that can be selectively substituted or modified.

- 5-Fluoro-2-methylbenzoic acid serves as a precursor for methoxy and hydroxy substitutions on the benzoic acid ring.

Synthetic Route Outline

Methoxylation of Fluorinated Aromatics

- Reaction of fluorinated nitrobenzenes with sodium methylate in methanol or aprotic polar solvents introduces methoxy groups selectively.

- Optimal molar ratios of substrate to sodium methylate range from 1:1.05 to 1:1.3.

- Reaction temperatures vary from room temperature to reflux conditions, depending on the substrate and solvent used.

Reduction and Hydroxylation

- Nitro groups are reduced to amino groups using iron powder in aqueous media catalyzed by ammonium chloride or acetate.

- Subsequent hydrolysis or deamination steps convert amino groups to hydroxy groups.

- Hydrolysis often occurs under controlled acidic conditions (e.g., sulfuric acid) at elevated temperatures (125–175 °C) for several hours.

Bromination and Further Functionalization

- Bromination of amino or hydroxy intermediates can be performed using N-bromosuccinimide (NBS) in aprotic solvents like DMF at 20–40 °C.

- Brominated intermediates can undergo substitution reactions to introduce other functional groups or facilitate further transformations.

Carboxylation and Methylation

- Carboxyl groups may be introduced or modified via hydrolysis of esters or by direct carboxylation.

- Methylation of hydroxy groups to methoxy groups is commonly achieved using methylating agents such as dimethyl sulfate or sodium methylate, though dimethyl sulfate poses environmental and safety concerns.

Representative Synthetic Procedure

Based on the synthesis of related fluorinated hydroxy-methoxy benzoic acids, a plausible preparation method for 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid involves:

- Methoxylation of a fluorinated nitrobenzene precursor with sodium methylate in methanol.

- Reduction of the nitro group to an amine using iron powder and ammonium chloride in aqueous solution.

- Bromination of the amine intermediate with NBS in DMF at mild temperatures.

- Deamination and hydrolysis under acidic conditions to yield the hydroxy-substituted benzoic acid.

- Purification by extraction with organic solvents (e.g., ethyl acetate) and recrystallization.

This sequence can be performed in a one-pot or multi-step manner, depending on scale and desired purity.

Comparative Analysis of Preparation Routes

Research Findings and Notes

- The use of sodium methylate in methanol offers a safer and more environmentally friendly methylation alternative compared to dimethyl sulfate, which is highly toxic and polluting.

- Hydrolysis and deamination steps require careful control of temperature and acid concentration to maximize yield and minimize side products.

- Bromination with NBS is preferred over elemental bromine for better selectivity and milder reaction conditions.

- Industrial synthesis often balances route length, cost, and environmental factors, with current methods favoring routes that minimize toxic reagents despite some side reactions.

- Purification typically involves organic solvent extraction and recrystallization to achieve high purity of the target compound.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Methoxylation | Sodium methylate, methanol or polar solvent | RT to reflux (25–65 °C) | 1–4 hours | Molar ratio 1:1.05–1.3 |

| Reduction | Iron powder, ammonium chloride, aqueous | RT to 80 °C | 2–6 hours | Monitored by TLC/GC |

| Bromination | N-Bromosuccinimide (NBS), DMF | 20–40 °C | 1–3 hours | Controlled to avoid overbromination |

| Hydrolysis/Deamination | Sulfuric acid (60%), aqueous | 125–175 °C | ~8 hours | Can be done under pressure |

| Purification | Extraction with ethyl acetate, recrystallization | Ambient | Variable | Ensures high purity |

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Esterification: Formation of esters by reacting with alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KOH) are used.

Esterification: Typically involves acids (e.g., H2SO4) and alcohols (e.g., methanol, ethanol).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while esterification can produce various esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for versatile modifications that can lead to new compounds with desired properties .

Biology

The compound is studied for its potential biological activity , particularly in its interactions with biomolecules. Research indicates that it may influence various biochemical pathways due to its ability to inhibit specific enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties , including:

- Anti-inflammatory effects : Through inhibition of MAGL, which is implicated in inflammatory responses .

- Anticancer activity : Preliminary studies suggest potential efficacy against certain cancer cell lines .

- Neuroprotective potential : Hypotheses suggest that modulation of endocannabinoid levels could provide neuroprotective effects .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique chemical properties .

The biological activities attributed to this compound include:

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Preliminary studies suggest potential antimicrobial properties. |

| Anti-inflammatory Effects | Inhibition of MAGL indicates possible anti-inflammatory applications. |

| Neuroprotective Potential | Interaction with FAAH suggests possible neuroprotective effects. |

Case Studies and Research Findings

Several studies have highlighted the pharmacological effects of this compound and related compounds:

- MAGL Inhibition Study : A comparative analysis indicated that structural modifications significantly enhanced MAGL inhibition, with some derivatives exhibiting IC50 values as low as 2.0 nM .

- Neuroprotective Studies : In vitro assays demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis, suggesting therapeutic potential for neurodegenerative diseases .

- Antimicrobial Assays : Related compounds have shown promising results against Gram-positive bacteria in preliminary assays, although specific data for this compound remains limited .

Summary Table of Biological Activities

| Compound | Activity Type | IC50 (nM) |

|---|---|---|

| This compound | MAGL Inhibition | 2.0 |

| Related derivatives | Neuroprotection | - |

| Similar compounds | Antimicrobial | - |

Wirkmechanismus

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 3-fluoro-5-hydroxyphenyl substituent introduces both electron-withdrawing (fluorine) and hydrogen-bonding (hydroxyl) functionalities, distinguishing it from simpler analogs like 5-fluoro-2-methoxybenzoic acid.

Complex Derivatives with Pharmaceutical Relevance

Alisertib (MLN8237)

- Structure: 4-[[9-Chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid .

- Key Differences : Incorporates a polycyclic pyrimido-benzazepine scaffold fused to the benzoic acid core.

- Applications : Potent Aurora A kinase inhibitor (IC₅₀ = 1.2 nM) used in clinical trials for cancer therapy .

Comparison :

While 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid shares the 2-methoxybenzoic acid moiety with Alisertib, its lack of a fused heterocyclic system likely limits kinase inhibition activity. However, its hydroxyl and fluorine substituents may confer distinct physicochemical properties, such as improved solubility or binding to alternative targets.

Biphenyl and Heteroaryl Analogs

- 4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid (CAS: 1261956-28-8): Features a biphenyl structure with hydroxyl groups at positions 3 and 2', differing in substitution pattern .

- 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid (CAS: 1261919-94-1): Replaces the benzoic acid core with isonicotinic acid, altering electronic properties .

Functional Implications :

- The biphenyl analogs may exhibit enhanced π-π stacking interactions in protein binding, while the isonicotinic acid derivative introduces a nitrogen heteroatom, modifying acidity and hydrogen-bonding capacity.

Biologische Aktivität

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid, also known by its CAS number 1261890-38-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a fluorinated phenolic moiety, which may contribute to its biological activity. The presence of the fluorine atom is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the molecule.

Research indicates that this compound may interact with various biological targets, influencing several biochemical pathways. The compound has been shown to inhibit specific enzymes related to lipid metabolism, particularly monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .

Enzymatic Inhibition Studies

In a study assessing the inhibition potency against MAGL, derivatives of this compound exhibited significant activity, with IC50 values indicating potent inhibition. For instance, modifications to the structure resulted in improved selectivity and potency compared to standard inhibitors .

Biological Activity Overview

The biological activities attributed to this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Anti-inflammatory Effects : The inhibition of MAGL suggests potential anti-inflammatory applications, as MAGL plays a role in the metabolism of endocannabinoids which are involved in inflammatory responses .

- Neuroprotective Potential : Given its interaction with FAAH and MAGL, there is a hypothesis that this compound could have neuroprotective effects by modulating endocannabinoid levels in the brain.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds similar to this compound:

- Study on MAGL Inhibition : A comparative analysis showed that modifications in the phenolic structure significantly enhanced MAGL inhibition. The most effective derivative had an IC50 value as low as 2.0 nM, demonstrating high potency .

- Neuroprotective Studies : In vitro assays indicated that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential use in neurodegenerative diseases .

- Antimicrobial Assays : Although specific data for this compound is sparse, related compounds have shown promising results against Gram-positive bacteria in preliminary assays .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid?

- Methodology :

- Step 1 : Start with Suzuki-Miyaura coupling using (3-Fluoro-5-hydroxyphenyl)boronic acid (or its protected form) and a brominated 2-methoxybenzoic acid derivative to form the biphenyl backbone .

- Step 2 : Protect the hydroxyl group during synthesis (e.g., using tert-butyldimethylsilyl chloride) to prevent unwanted side reactions.

- Step 3 : Deprotect under mild acidic conditions (e.g., HCl in THF) to restore the phenolic -OH group .

- Validation : Monitor reaction progress via TLC and confirm final structure using H NMR and LC-MS.

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a gradient elution (acetonitrile/0.1% formic acid in water) to assess purity (>98% as per industry standards) .

- NMR : Confirm substituent positions via H NMR (e.g., methoxy singlet at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M-H] expected at m/z 280.0485 for CHFO) .

Q. What storage conditions are recommended to maintain compound stability?

- Guidelines :

- Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the phenolic -OH group .

- Avoid aqueous solutions unless buffered at pH 6–7 to minimize hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can the substitution pattern on the benzoic acid core influence biological activity?

- Structure-Activity Relationship (SAR) Approach :

- Comparative Assays : Synthesize analogs with variations in the fluoro/hydroxy positions (e.g., 4-Fluoro-3-hydroxy vs. 3-Fluoro-5-hydroxy) and test in target-specific assays (e.g., kinase inhibition or GPCR binding ).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with Aurora A kinase or histamine receptors, leveraging structural data from analogs like MLN8237 .

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibitory potential?

- Methodology :

- Kinase Panel Screening : Use a radiometric or fluorescence-based assay (e.g., ADP-Glo™) against a panel of 50+ kinases, including Aurora A, to identify targets .

- Dose-Response Analysis : Calculate IC values using 10-dose dilutions (1 nM–10 µM) and compare to known inhibitors (e.g., Alisertib for Aurora A) .

Q. How to resolve discrepancies in reported solubility data across solvents?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.